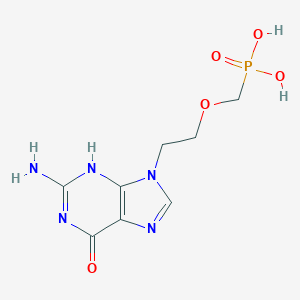
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone is a chemical compound that has gained significant attention in scientific research due to its potential for various applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also modulate the activity of certain neurotransmitters in the brain, leading to its potential as a treatment for neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells, leading to its potential as an anti-cancer agent. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone in lab experiments is its relatively low toxicity compared to other compounds with similar activities. However, its limited solubility in water can pose challenges in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its anti-cancer activity, which could be further explored for the development of novel cancer therapies. Additionally, further studies could be conducted to elucidate its mechanism of action and optimize its therapeutic potential.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its therapeutic use.
Métodos De Síntesis
The synthesis of 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone involves the reaction of 2-chloroethanone with octahydro-6-hydroxy-1H-indene-1-carboxylic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product.
Aplicaciones Científicas De Investigación
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been investigated for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
116373-84-3 |
|---|---|
Fórmula molecular |
C11H17ClO2 |
Peso molecular |
216.7 g/mol |
Nombre IUPAC |
2-chloro-1-(6-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl)ethanone |
InChI |
InChI=1S/C11H17ClO2/c12-6-11(14)9-4-2-7-1-3-8(13)5-10(7)9/h7-10,13H,1-6H2 |
Clave InChI |
UGZFMOUIJAVIJS-UHFFFAOYSA-N |
SMILES |
C1CC(CC2C1CCC2C(=O)CCl)O |
SMILES canónico |
C1CC(CC2C1CCC2C(=O)CCl)O |
Sinónimos |
Ethanone, 2-chloro-1-(octahydro-6-hydroxy-1H-inden-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



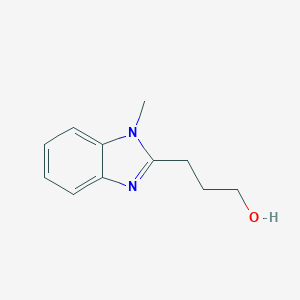
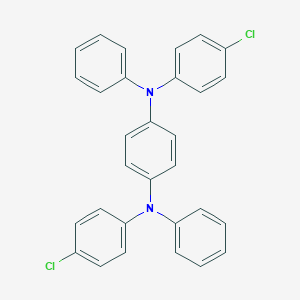
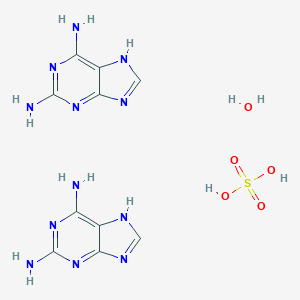

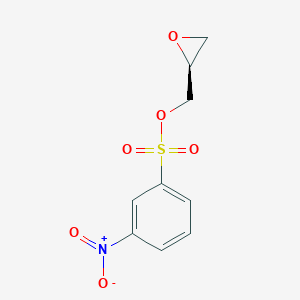

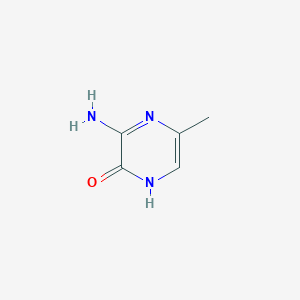
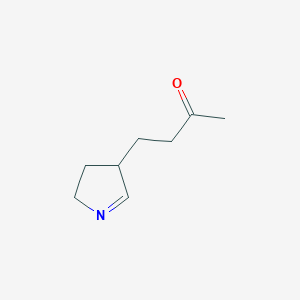
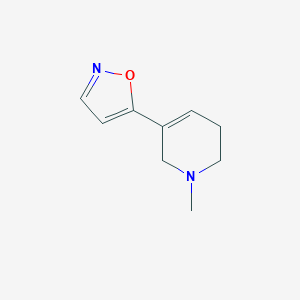
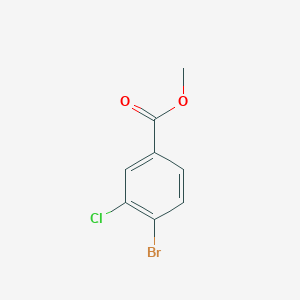
![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)

